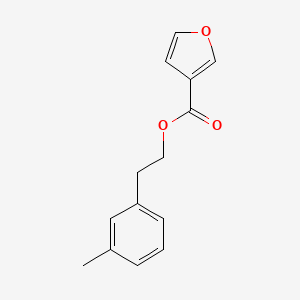

3-Methylphenethyl furan-3-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H14O3 |

|---|---|

Molecular Weight |

230.26 g/mol |

IUPAC Name |

2-(3-methylphenyl)ethyl furan-3-carboxylate |

InChI |

InChI=1S/C14H14O3/c1-11-3-2-4-12(9-11)5-8-17-14(15)13-6-7-16-10-13/h2-4,6-7,9-10H,5,8H2,1H3 |

InChI Key |

XRLUWCQDMVCUPC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)CCOC(=O)C2=COC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methylphenethyl Furan 3 Carboxylate and Analogues

Direct Esterification Approaches for Furan-3-carboxylic Acids

Direct esterification represents the most straightforward conceptual approach to synthesizing 3-methylphenethyl furan-3-carboxylate, involving the reaction of furan-3-carboxylic acid with 3-methylphenethyl alcohol. This transformation can be achieved through several methods, each with distinct advantages regarding reaction conditions, efficiency, and environmental impact.

Conventional Thermal Methods

Classical esterification techniques, often requiring thermal activation, are well-established for the synthesis of various esters. The Fischer-Speier esterification is a primary example, involving the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. youtube.com The reaction is driven to completion by removing the water formed during the reaction, often by azeotropic distillation.

Another conventional route involves a two-step process. First, the furan-3-carboxylic acid is converted to a more reactive acyl halide, such as an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. google.com This activated intermediate is then reacted with the desired alcohol (in this case, 3-methylphenethyl alcohol) to form the final ester. This method is often high-yielding but generates stoichiometric acidic byproducts.

A specific synthesis of furan-3-carboxylic acid itself has been reported starting from 4-trichloroacetyl-2,3-dihydrofuran. researchgate.net The process involves aromatization followed by nucleophilic displacement of the trichloromethyl group. The resulting furan-3-carboxylic acid can then be subjected to standard esterification conditions. researchgate.net For instance, hydrolysis of 3-trichloroacetylfuran with sodium hydroxide (B78521) in refluxing benzene (B151609) yields furan-3-carboxylic acid, which can then be esterified. researchgate.net

Table 1: Conventional Methods for Furan-3-Carboxylic Acid and Ester Synthesis

| Starting Material | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Carboxylic Acid + Alcohol | Acid Catalyst (e.g., H₂SO₄) | Ester + Water | Variable | youtube.com |

| 3-Trichloroacetylfuran | 1. NaOH, Benzene, Reflux; 2. Alcohol, Et₃N | Furan-3-carboxylate Ester | 80-92% | researchgate.net |

| Furan-3-carboxylic acid | SOCl₂, Amine | Furan-3-carboxamide | 68-98% | nih.gov |

Microwave-Assisted Synthesis Protocols

To accelerate reaction times and often improve yields, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. Microwave irradiation can rapidly and efficiently heat the reaction mixture, leading to faster reaction rates compared to conventional heating. researchgate.net

A novel method for the synthesis of ester and amide derivatives containing furan (B31954) rings under mild, microwave-assisted conditions has been developed. researchgate.netkisti.re.kr This approach utilizes effective coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT/NMM/TsO⁻). researchgate.net The optimization of reaction parameters like time, solvent, and substrate amounts has been shown to lead to good or very good yields of the final products after purification. researchgate.net For example, the reaction of 2-furoic acid with furfuryl alcohol in the presence of EDC under microwave irradiation demonstrates the feasibility of this technology for furan ester synthesis. researchgate.net While this example uses 2-furoic acid, the methodology is applicable to other isomers like furan-3-carboxylic acid for the synthesis of analogues.

The efficiency of microwave assistance has also been demonstrated in three-component, one-pot procedures for synthesizing related heterocyclic systems, achieving significant yield increases and drastically reduced reaction times compared to conventional heating. nih.gov

Biocatalytic and Chemoenzymatic Transformations

Biocatalysis offers a green and highly selective alternative for the synthesis of furan derivatives. Enzymes, particularly lipases, can operate under mild conditions, reducing energy consumption and the formation of unwanted byproducts. acs.org Candida antarctica lipase (B570770) B (CALB), often in its immobilized form (Novozym 435), is a prominent enzyme for polyester (B1180765) and polyamide polymerization due to its high selectivity, thermal stability, and broad substrate tolerance. researchgate.net

Enzymatic polymerization has been successfully used to synthesize a series of furan-based copolyesters. researchgate.net These processes typically involve the transesterification of a dimethyl furandicarboxylate with a diol, catalyzed by an enzyme like CALB. acs.org While these studies focus on polyesters, the underlying enzymatic esterification or transesterification is directly relevant to the synthesis of mono-esters like this compound.

Furthermore, chemoenzymatic strategies have been developed to produce the furan carboxylic acid precursors from biomass-derived platform chemicals like 5-hydroxymethylfurfural (B1680220) (HMF). rsc.orgresearchgate.net One such system uses a combination of an H₂O₂-dependent peroxygenase, an NAD⁺-dependent alcohol dehydrogenase, and a galactose oxidase to selectively convert HMF into various furan carboxylic acids with excellent yields (>99%) and selectivity. rsc.org This provides a sustainable route to the acid component required for the final esterification step.

Table 2: Biocatalytic Approaches to Furan-Based Compounds

| Process | Key Biocatalyst(s) | Substrate(s) | Product(s) | Key Feature | Reference |

|---|---|---|---|---|---|

| Enzymatic Polymerization | Candida antarctica lipase B (CALB) | Dimethyl furandicarboxylates, Diols | Furan-based polyesters | High selectivity, mild conditions | researchgate.netacs.org |

| Chemoenzymatic Oxidation | Peroxygenase, Alcohol Dehydrogenase, Galactose Oxidase | 5-Hydroxymethylfurfural (HMF) | Furan carboxylic acids (HMFCA, FFCA, FDCA) | >99% yield and selectivity | rsc.org |

Multi-Component and One-Pot Reaction Strategies for Furan-3-carboxylate Esters

Multi-component and one-pot reactions offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation, thereby avoiding the isolation of intermediates. nih.govclockss.orgnih.gov

Copper-Catalyzed C-O Bond Formation in Furan Synthesis

Copper catalysis is a powerful tool for constructing the furan ring itself, particularly through C-O bond formation. acs.orgorganic-chemistry.org A convenient one-pot, Cu(I)-catalyzed strategy has been developed for the regioselective synthesis of trisubstituted furan derivatives from (2-furyl)carbene complexes. acs.orgorganic-chemistry.org This method utilizes air as a mild oxidant and demonstrates good yields and functional group tolerance. organic-chemistry.org Although this specific example leads to α-carbonyl furans, copper-catalyzed cyclization reactions are a broader strategy for furan synthesis.

Another approach involves the copper(I)-catalyzed synthesis of 2,5-disubstituted furans from haloalkynes or 1,3-diynes. acs.org The reaction proceeds through the hydration of a 1,3-diyne intermediate, followed by a copper-mediated cyclization. This method is notable for its high regioselectivity and use of simple starting materials under mild conditions. acs.org While focused on 2,5-disubstitution, related copper-catalyzed cyclizations can be envisioned for accessing other substitution patterns, including those relevant to furan-3-carboxylates. One-pot processes for benzo[b]furan synthesis have also been developed using copper or iron catalysis for the key intramolecular C-O bond forming cyclization step. nih.govnih.gov

Table 3: Copper-Catalyzed Furan Synthesis

| Catalyst | Starting Materials | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Cu(I) salts (e.g., CuBr) | (2-Furyl)carbene complexes | Trisubstituted α-carbonyl furans | One-pot, regioselective, uses air as oxidant | acs.orgorganic-chemistry.org |

| CuI | Haloalkynes or 1,3-diynes | 2,5-Disubstituted furans | High regioselectivity, mild conditions | acs.org |

| Copper/Iron salts | 1-Arylketones | Benzo[b]furans | One-pot halogenation and O-arylation | nih.govnih.gov |

Reactions Involving Sulfonium (B1226848) Acylmethylides and Acetylenic Esters

A direct and regiospecific method for synthesizing polysubstituted furans, including those with carboxylate groups at the 3- and 4-positions, involves the reaction of sulfonium acylmethylides with acetylenic esters. nih.gov This strategy allows for the construction of structurally diverse furans in moderate to good yields. nih.gov

The reaction mechanism is proposed to proceed through a tandem sequence initiated by a Michael addition of the sulfur ylide to the acetylenic ester. This is followed by an intramolecular nucleophilic addition, a 4π ring-opening, another intramolecular Michael addition, and finally an elimination step to yield the aromatic furan ring. nih.gov This method has been successfully applied to synthesize furan-3-carboxylates, furan-3,4-dicarboxylates, and even furan-2,3,4-tricarboxylates, highlighting its versatility. nih.gov The use of readily available sulfonium ylides and various acetylenic esters makes this a practical approach for generating complex furan structures. nih.gov

Synthetic Routes to the Phenethyl Moiety in Ester Derivatives

The "3-methylphenethyl" portion of the target molecule is typically derived from 3-methylphenethyl alcohol. General synthetic pathways to phenethyl alcohols include the reaction of styrene (B11656) with hydrogen chloride to produce phenylethyl chloride, which is then hydrolyzed. sciencemadness.org Another route involves the Grignard reaction of phenylmagnesium iodide with 2-chloroethanol. sciencemadness.org

Integration of Phenethyl Alcohols or Amines into Ester Structures

Once the furan-3-carboxylic acid (or its activated form) and the appropriate phenethyl alcohol are available, they must be joined to form the final ester. This is typically achieved through esterification.

Enzymatic synthesis offers a green and highly selective method for this transformation. Lipases, such as Novozym 435 from Candida antarctica, are effective catalysts for the esterification of alcohols like phenethyl alcohol. nih.govnih.gov These reactions can be optimized by controlling parameters such as enzyme concentration, the molar ratio of reactants, temperature, and solvent choice. nih.govmdpi.com For example, phenethyl formate (B1220265) has been synthesized with a conversion of over 95% using Novozym 435. nih.govmdpi.com While this demonstrates the feasibility of using phenethyl alcohol in enzymatic esterification, the reaction often uses acyl donors like acetic anhydride (B1165640) or vinyl acetate (B1210297) instead of a carboxylic acid to achieve high conversion. nih.gov

Chemical methods are also widely employed. Furan-3-carboxylic acids can be activated and then reacted with phenethyl alcohol. A common technique involves converting the carboxylic acid to an acyl chloride, often using thionyl chloride, which then readily reacts with the alcohol to form the ester. google.com Alternatively, carbodiimide (B86325) coupling agents can facilitate the direct esterification of a carboxylic acid with an alcohol. rsc.org Similarly, furan-3-carboxamides can be prepared by reacting the corresponding acyl halide with a phenethylamine. google.com

Derivatization Strategies Involving Phenethyl-Containing Precursors

In some synthetic strategies, a molecule that already contains the phenethyl group is modified to build the final structure. For instance, precursors such as ethyl 3-oxo-4-phenylbutyrate, which contains a structure related to the phenethyl group, can be converted to phenylacetone (B166967) (P2P) by heating under acidic conditions. nih.gov This demonstrates that phenethyl-containing precursors can undergo significant chemical transformations. For analytical purposes, these precursors can be derivatized, for example, through methoxime formation, to prevent decomposition during analysis. nih.gov These derivatization principles can be applied more broadly in synthesis to protect or modify functional groups on a phenethyl-containing starting material before its incorporation into the final ester product.

Green Chemistry Principles in Furan-3-carboxylate Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods, and the synthesis of furan-3-carboxylates is no exception. researchgate.net Key principles of green chemistry, such as atom economy, use of renewable feedstocks, and avoidance of hazardous solvents, are being actively applied in this area. acs.orgsemanticscholar.org

One approach focuses on using biomass-derived starting materials. For example, furan carboxylates can be synthesized from lactose, a renewable resource, via mucic acid intermediates. rsc.org Similarly, fructose (B13574) can be directly converted into various furan chemicals using integrated flow systems. researchgate.net Another green strategy is the palladium-catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives, which is an atom-economical, one-step method for producing furan-3-carboxylic esters using oxygen as the sole external oxidant. acs.org

Solvent-Free and Aqueous Reaction Environments

A major focus of green synthesis is the replacement of volatile organic solvents with more environmentally friendly alternatives, such as water, or eliminating the solvent altogether.

The synthesis of polysubstituted furans has been demonstrated in aqueous media. semanticscholar.org For example, diethyl 5-amino-3-arylfuran-2,4-dicarboxylates can be prepared efficiently from (E)-ethyl 3-aryl-2-cyanoacrylates and ethyl glycinate (B8599266) hydrochloride in a mixture of DMF and water. semanticscholar.org Research has also explored entirely solvent-free conditions for furan synthesis, often catalyzed by molecular iodine at ambient temperature, offering a practical alternative to traditional methods. organic-chemistry.org The use of heterogeneous acid catalysts also facilitates reactions in aqueous solutions. researchgate.net

Catalyst Optimization and Recovery

Catalyst efficiency and reusability are central to green chemistry. In the synthesis of functionalized furans, the choice of catalyst is critical. mdpi.com For the palladium-catalyzed one-pot synthesis of furans, catalysts like PdCl₂(CH₃CN)₂ have shown higher yields in shorter reaction times compared to other palladium sources like Pd(OAc)₂. mdpi.com

The following table presents data on catalyst optimization for a one-pot furan synthesis, demonstrating the impact of different palladium catalysts on reaction yield and time. mdpi.com

| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| 1 | PdCl₂(CH₃CN)₂ | 80 | 2 | 94 |

| 2 | Pd(OAc)₂ | 80 | 6 | 80 |

| 3 | Pd(acac)₂ | 80 | 6 | 63 |

Heterogeneous catalysts are particularly advantageous for green applications because they can be easily separated from the reaction mixture and potentially reused. researchgate.net The development of magnetic-based heterogeneous catalysts for furan synthesis from fructose is one such innovation that simplifies catalyst recovery. researchgate.net Optimizing reactions to reduce the required amount of catalyst is another important green objective, as demonstrated in the synthesis of furan carboxylates from lactose, where efforts were made to reduce the loading of the phosphotungstic acid catalyst. rsc.org

Continuous Flow Synthesis Techniques

The application of continuous flow chemistry to the synthesis of fine chemicals and pharmaceutical intermediates has gained significant traction due to its numerous advantages over traditional batch processing. These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents, precise control over reaction parameters, and the potential for straightforward automation and scalability. exlibrisgroup.comresearchgate.net For the synthesis of this compound and its analogues, a multi-step continuous flow approach can be envisioned, encompassing the formation of the furan-3-carboxylate core followed by a subsequent esterification or transesterification in a continuous manner.

A plausible continuous flow synthesis would likely involve a two-stage process. The first stage would focus on the construction of the furan-3-carboxylic acid or a simple ester derivative. Methodologies such as the Paal-Knorr furan synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, are amenable to adaptation in a flow regime. alfa-chemistry.comwikipedia.orgorganic-chemistry.org In a flow setup, a 1,4-dicarbonyl precursor could be continuously mixed with an acid catalyst, either homogeneous or a solid-supported acid catalyst packed into a column, and heated in a flow reactor to afford the furan ring. The use of microreactors in this stage would allow for rapid heating and precise temperature control, which is crucial for managing the often exothermic nature of such cyclizations and minimizing byproduct formation. uc.pt

The second stage would involve the continuous esterification of the furan-3-carboxylic acid or transesterification of its simple ester with 3-methylphenethanol. Packed-bed reactors containing an immobilized enzyme, such as Novozym 435 (lipase from Candida antarctica), or a solid acid catalyst are particularly well-suited for this transformation. academie-sciences.frresearchgate.netmdpi.com The crude product from the first stage could be directly fed into the second reactor, potentially after an in-line purification or solvent switch, to produce the final this compound. This integrated, multi-step continuous process minimizes manual handling and intermediate isolation steps, leading to a more efficient and streamlined synthesis. syrris.com

Research into the continuous flow synthesis of structurally related compounds provides valuable insights into the potential reaction conditions and reactor setups. For instance, the continuous flow biosynthesis of caffeic acid phenethyl ester, a similarly structured aromatic ester, has been successfully demonstrated using a packed-bed microreactor with Novozym 435. nih.gov This process achieved a high yield in a significantly shorter reaction time compared to batch methods. Similarly, the continuous flow synthesis of various aromatic and heterocyclic carboxylic acid esters has been reported, showcasing the versatility of this technology. researchgate.netacs.org

The following tables summarize research findings for the continuous flow synthesis of furan analogues and the continuous esterification of relevant substrates, providing a basis for the development of a dedicated synthesis of this compound.

Table 1: Research Findings on Continuous Flow Synthesis of Furan Analogues

| Furan Analogue | Starting Materials | Catalyst/Reagents | Reactor Type | Residence Time | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2,5-Diaryl Furans | 1,3-Diene, Appel reagent | - | Coil Reactor | - | 25 | 81 | researchgate.net |

| Pyrrole-3-carboxylic Acids | tert-Butyl acetoacetates, Amines, 2-Bromoketones | HBr (in situ) | Microreactor | - | - | - | syrris.com |

Table 2: Research Findings on Continuous Flow Esterification

| Ester Product | Substrates | Catalyst | Reactor Type | Residence Time | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Caffeic Acid Phenethyl Ester | Methyl caffeate, 2-Phenylethanol | Novozym 435 | Packed-bed Microreactor | 2.5 h | - | 93.21 | nih.gov |

| Various Methyl Esters | Long-chain carboxylic acids, Methanol | Sulfonic acid-functionalized silica | Packed-bed | 3 min | 110 | >95 | researchgate.net |

| Phenethyl Acetate | Phenethyl alcohol, Acetic anhydride/Vinyl acetate | Novozym 435 | Batch (relevant for flow) | - | - | >98 | nih.gov |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Furan-3-carboxylic acid |

| 3-Methylphenethanol |

| 2,5-Diaryl Furans |

| Appel reagent |

| Pyrrole-3-carboxylic Acids |

| tert-Butyl acetoacetate |

| 2-Bromoketones |

| 3-Aryl Benzofuranones |

| 2,4-Di-tert-butylphenol |

| Glyoxylic acid monohydrate |

| Amberlyst-15H |

| Caffeic Acid Phenethyl Ester |

| Methyl caffeate |

| 2-Phenylethanol |

| Novozym 435 |

| Sulfonic acid-functionalized silica |

| Phenethyl acetate |

| Acetic anhydride |

| Vinyl acetate |

| α-Trifluoromethylthiolated Esters |

| Arylacetic acids |

| N-Acylpyrazole |

Chemical Reactivity and Mechanistic Studies of Furan 3 Carboxylate Systems

Reactivity of the Furan (B31954) Ring in Ester Derivatives

The presence of the carboxylate group at the 3-position significantly influences the reactivity of the furan ring. It deactivates the ring towards electrophilic substitution while influencing its participation in cycloaddition, oxidation, and radical reactions.

Diels-Alder Cycloaddition Reactions and Atypical Dienic Behavior

The furan ring can act as a diene in [4+2] Diels-Alder (DA) cycloadditions, a reaction of significant value in sustainable chemistry for creating complex cyclic molecules. rsc.orgnih.gov However, the aromatic character of furan often leads to unfavorable thermodynamics, resulting in low equilibrium conversions to the 7-oxanorbornene adduct. nih.gov This challenge is amplified by electron-withdrawing substituents like the ester group in furan-3-carboxylates, which lower the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, thereby increasing the activation barrier for the cycloaddition. nih.gov

Despite this, furan-3-carboxylic acid and its derivatives exhibit atypical dienic behavior and can participate in DA reactions, particularly with strong dienophiles like maleimides. nih.govmdpi.com Studies have shown that reactions of 3-furoic acid with maleimides are more favored, both kinetically and thermodynamically, compared to the 2-regioisomer. nih.gov The electron-withdrawing nature of the substituent slows the reaction, but this can be countered. For instance, converting the carboxylic acid to its carboxylate salt diminishes the electron-withdrawing effect and substantially increases reaction yields. nih.gov The use of water as a solvent can also provide a significant rate enhancement for these reactions. rsc.orgnih.gov This approach allows for DA reactions to proceed under mild conditions, even with otherwise unreactive furanic dienes. rsc.org

The reversibility of the furan/maleimide Diels-Alder reaction is a key feature, allowing for the design of dynamic and responsive materials. mdpi.com The reaction typically yields an oxanorbornene core, which can be a mixture of the kinetically favored endo and the more thermodynamically stable exo diastereomers. mdpi.com

| Reactant System | Key Finding | Reference |

| 3-Furoic Acid + Maleimides | Reaction is kinetically and thermodynamically favored over the 2-furoic acid isomer. | nih.gov |

| 2-Furoic Acids/Esters + Maleimides | Conversion to carboxylate salts counteracts the deactivating effect of the substituent, improving reaction yields. | nih.gov |

| Furfuryl Alcohol + Itaconic Anhydride (B1165640) | The reaction proceeds efficiently to a single DA adduct, overcoming the unfavorable thermodynamics of furan's loss of aromaticity. | nih.gov |

| Furan + Acrylic Acid | The uncatalyzed reaction is very slow, but can be catalyzed by various Lewis acids to reach equilibrium within hours. |

Oxidation Reactions and Furan Ring Stability

The furan ring in ester derivatives is susceptible to oxidation, which can lead to ring-opening or rearrangement reactions, providing valuable synthetic intermediates. researchgate.net The stability of the furan ring is highly dependent on the substituents and the oxidizing agent used. nih.gov Cytochrome P450-catalyzed oxidation, for example, generates electrophilic intermediates (epoxides or cis-enediones) that can react with cellular nucleophiles. nih.gov The degree of substitution on the furan ring influences the stability and nature of these intermediates. nih.gov

Various reagents have been employed for the oxidative transformation of furans. A common method involves treating 2-substituted furans with agents like N-Bromosuccinimide (NBS) followed by sodium chlorite (B76162) (NaClO₂) to yield 4-oxo-2-alkenoic acids. nih.gov This ring-opening strategy is a key step in the synthesis of natural products like macrosphelides. nih.gov Other oxidizing systems, such as m-chloroperbenzoic acid (m-CPBA) or singlet oxygen, can also be used, though their selectivity can be an issue if other oxidizable functional groups are present in the molecule. thieme-connect.com The Achmatowicz rearrangement, an oxidative ring expansion of furfuryl alcohols to dihydropyranones, is a classic example of the synthetic utility of furan oxidation. researchgate.netthieme-connect.com

Studies on palladium surfaces have shown that furan oxidation can proceed through the formation of a furoate intermediate, which then undergoes further reactions like decarboxylation. acs.org This work highlights the potential for partial oxidation to products like 2(5H)-furanone and maleic anhydride. acs.org

| Oxidation Method | Substrate Type | Product Type | Reference |

| NBS, NaClO₂ | 2-Substituted Furans | 4-Oxo-2-alkenoic acids | nih.gov |

| Cytochrome P450 | Furan-containing xenobiotics | Epoxides, cis-enediones | nih.gov |

| m-CPBA, Singlet Oxygen | Furfuryl Alcohols | Pyranones (Achmatowicz reaction) | thieme-connect.com |

| Oxygen on Pd(111) surface | Furan, Furfural | Furoate, 2(5H)-furanone, Maleic anhydride | acs.org |

Radical Reactions and Adduct Formation on the Furan Ring

The furan ring is also subject to attack by radicals. The OH radical, for instance, initiates reactions that can lead to ring-opening and the formation of unsaturated dicarbonyl compounds. researchgate.net The reactive metabolite of furan, cis-2-butene-1,4-dial, is known to form adducts with DNA nucleosides. nih.gov This dialdehyde (B1249045) is produced via the cytochrome P450-mediated oxidation of furan, highlighting a pathway where initial oxidation leads to a species that subsequently participates in adduct-forming reactions. nih.gov

Research into the atmospheric chemistry of methyl-substituted furans has shown that OH radical-initiated reactions are a significant degradation pathway. researchgate.net These reactions lead to the formation of products like unsaturated 1,4-dicarbonyls, and the yields of these products tend to decrease as the number of alkyl substituents on the furan ring increases. researchgate.net The formation of secondary organic aerosols (SOA) from the subsequent reactions of these primary products has also been noted, particularly from 3-methylfuran. researchgate.net It has been proposed that background levels of certain DNA adducts might even result from the endogenous formation of cis- or trans-2-butene-1,4-dial through radical attack on deoxyribose in DNA. nih.gov

Reactivity of the Ester Group

The ester group in 3-methylphenethyl furan-3-carboxylate undergoes reactions typical of carboxylic acid esters, such as hydrolysis, transesterification, and nucleophilic acyl substitution.

Transesterification and Ester Hydrolysis

Furan-3-carboxylates can be synthesized and modified through esterification and transesterification reactions. The direct esterification of furan-3-carboxylic acid or the transesterification of a simpler ester (like a methyl or ethyl ester) with 3-methylphenethyl alcohol are viable synthetic routes. The synthesis of furan dicarboxylic acid esters (DAFs) from biomass-derived galactaric acid and various alcohols demonstrates the industrial potential of these reactions. acs.org

Transesterification of furan carboxylates can be catalyzed by acids, bases, or enzymes. google.com For example, the transesterification of methyl furan dicarboxylate with a different alcohol can be performed at lower temperatures than the initial esterification. google.com Similarly, the hydrolysis of the ester back to the parent furan-3-carboxylic acid can be achieved under acidic or basic conditions. A notable synthesis of furan-3-carboxylic acid involves the hydrolysis of 3-trichloroacetylfuran, where the trichloromethyl group is displaced by hydroxide (B78521). researchgate.net

| Reaction | Catalyst/Conditions | Reactants | Products | Reference |

| Esterification | H₂SO₄, heat | Galactaric acid, 1-Butanol | Dibutyl furan-2,3-dicarboxylate | acs.org |

| Transesterification | Base or Lipase (B570770) | Methyl furan dicarboxylate, R'-OH | R' furan dicarboxylate | google.com |

| Hydrolysis | NaOH, refluxing benzene (B151609) | 3-Trichloroacetylfuran | Furan-3-carboxylic acid | researchgate.net |

Nucleophilic Substitution Reactions on the Carboxylate Group

The carboxylate group is a site for nucleophilic acyl substitution. While direct substitution on the ester is possible, it is often more efficient to first convert the ester to a more reactive carboxylic acid derivative, such as an acyl chloride. For instance, furan-3-carboxylic acid (obtained from hydrolysis of the corresponding ester) can be treated with thionyl chloride (SOCl₂) to form furan-3-carbonyl chloride. researchgate.net This highly reactive intermediate can then readily react with a wide range of nucleophiles.

Reaction of the acyl chloride with primary or secondary amines yields the corresponding furan-3-carboxamides. researchgate.net This two-step sequence—hydrolysis of the ester followed by conversion to the amide via the acyl chloride—is a common and effective strategy for accessing amides from esters. Direct reaction of esters with amines (aminolysis) to form amides is also possible but often requires higher temperatures or catalysis. The presence of electron-withdrawing groups on the furan ring can facilitate nucleophilic displacement reactions, making some 2-bromo-5-carboxylate derivatives react readily with nucleophiles on the ring itself. edurev.in However, for reactions at the carboxylate group, the standard principles of nucleophilic acyl substitution apply.

Reaction Mechanism Elucidation for Furan-3-carboxylate Formation and Transformation

The formation and transformation of furan-3-carboxylates are governed by a variety of reaction mechanisms, often involving sophisticated catalytic cycles and the generation of reactive intermediates. Understanding these pathways is crucial for the controlled synthesis of these valuable heterocyclic compounds.

Proposed Catalytic Cycles and Intermediate Identification

The synthesis of furan-3-carboxylates can be achieved through several elegant catalytic strategies, most notably those employing palladium catalysis. One prominent method involves the palladium-iodide-catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives. acs.orgnih.gov This process is believed to proceed through a sequential 5-endo-dig heterocyclization, followed by alkoxycarbonylation and dehydration, all orchestrated by the palladium catalyst. nih.gov The catalytic cycle is maintained by using molecular oxygen as a terminal oxidant to regenerate the active palladium species, presenting a greener alternative to traditional methods that require stoichiometric oxidants. nih.gov

Another versatile approach to polysubstituted furans, including furan-3-carboxylates, utilizes the reaction of dimethylsulfonium acylmethylides with acetylenic esters. rsc.org The proposed mechanism for this transformation is a tandem sequence initiated by a Michael addition. This is followed by an intramolecular nucleophilic addition, a 4π ring-opening, another intramolecular Michael addition, and finally, an elimination step to yield the furan ring. rsc.org

In the transformation of furan rings, several key reactive intermediates have been identified or proposed. For instance, in the Brønsted acid-catalyzed reduction of furans, the protonation of the furan ring leads to the formation of an oxocarbenium cation. acs.org This intermediate is then susceptible to reduction. acs.org The stability and subsequent reaction pathways of this cation are highly dependent on the substitution pattern of the furan ring.

Furthermore, the oxidation of the furan ring, often a critical step in its metabolic transformation, can proceed via electrophilic intermediates. nih.gov Depending on the substituents present on the furan ring, this oxidation can generate either an epoxide or a cis-enedione. nih.gov Increased substitution on the furan ring tends to favor the formation of a more stable, and thus more readily detectable, epoxide intermediate. nih.gov These reactive intermediates can then be attacked by nucleophiles. In a biological context, this can lead to interactions with cellular macromolecules; in a synthetic context, it opens pathways for further functionalization. nih.gov

The table below summarizes key catalytic systems and proposed intermediates in the formation and transformation of furan-3-carboxylate systems.

| Reaction Type | Catalyst/Reagent | Key Proposed Intermediates | Reference(s) |

| Oxidative Carbonylation | PdI₂/KI | Palladium-alkynyl complexes, vinyl-palladium species | acs.orgnih.gov |

| Cycloisomerization | Palladium catalyst | Oxocarbenium ions | nih.gov |

| Reaction with Sulfur Ylides | Dimethylsulfonium acylmethylides | Zwitterionic adducts, thiirane (B1199164) intermediates | rsc.org |

| Acid-Catalyzed Reduction | Brønsted Acid (e.g., TFA) | Oxocarbenium cation | acs.org |

| Oxidation | Cytochrome P450, m-CPBA | Epoxide, cis-enedione | nih.govnih.gov |

Influence of Substituents on Reaction Pathways and Selectivity

Substituents on the furan ring and the ester group play a pivotal role in directing the course of chemical reactions, influencing both the reaction pathways and the selectivity of the transformations. The electronic and steric nature of these substituents can significantly alter the reactivity of the furan system.

For the target molecule, This compound , the key substituents are the 3-methylphenethyl group on the ester function and the carboxylate group at the 3-position of the furan ring. The reactivity will also be influenced by the inherent electronic properties of the furan ring itself.

In the context of electrophilic attack on the furan ring, the position of the carboxylate group at C3 is significant. Generally, the furan ring is electron-rich and susceptible to electrophilic substitution, primarily at the C2 and C5 positions. A carboxylate group is an electron-withdrawing group, which deactivates the furan ring towards electrophilic attack. However, its effect is position-dependent.

Studies on substituted furans have demonstrated that electron-donating groups, such as alkyl groups, enhance the reactivity of the furan ring. Conversely, electron-withdrawing groups, like the carboxylate in our target molecule, decrease reactivity. For instance, in the Henkel reaction, where aromatic carboxylates are disproportionated, furan-3-carboxylic acid was found to be completely unreactive, in stark contrast to its furan-2-carboxylic acid counterpart. rsc.org This highlights the profound influence of the substituent's position on reactivity. Similarly, the presence of electron-releasing methyl groups was also found to inhibit the reaction, suggesting that electronic factors are critical. rsc.org

In acid-catalyzed reductions, the nature of the substituent at the 3-position dictates the reaction's progress. While 3-aryl and 3-alkyl substituted furans can be selectively reduced to 2,5-dihydrofurans, the electronic nature of the aryl group can necessitate different reaction conditions. acs.org For example, electron-poor aryl groups may require stronger acidic conditions to achieve the desired transformation. acs.org

The substituents also influence the stability of intermediates. For example, in dissociative electron attachment studies on substituted 2-furoic acids, methylation of the furan ring was shown to alter the fragmentation pathways of the molecule. nih.gov This suggests that even a simple methyl group can significantly impact the stability of anionic intermediates. nih.gov In the catalytic opening of the furan ring, substituent groups like hydroxymethyl can affect the nucleophilic attack of water on the ring, which is a key step in certain biomass conversion pathways. acs.org

The table below illustrates the effect of different substituents on the reactivity and selectivity of various reactions involving furan systems.

| Reaction | Substituent Type | Position | Observed Effect | Reference(s) |

| Henkel Reaction | Carboxylic acid | 3 | Complete lack of reactivity | rsc.org |

| Henkel Reaction | Methyl group | 3 or 5 | Complete lack of reactivity | rsc.org |

| Acid-Catalyzed Reduction | Electron-poor aryl group | 3 | Required stronger acid conditions for reaction | acs.org |

| Acid-Catalyzed Reduction | Alkyl group | 3 | Near-quantitative conversion to 2,5-dihydrofuran | acs.org |

| Dissociative Electron Attachment | Methyl group | 3 | Altered fragmentation pathways | nih.gov |

| Furan Ring Opening | Hydroxymethyl group | 2,5 | Influences nucleophilic attack by water | acs.org |

For This compound , the 3-carboxylate group would be expected to deactivate the furan ring towards electrophilic substitution. The 3-methylphenethyl ester group is sterically bulky, which could hinder reactions at the neighboring C2 and C4 positions of the furan ring. However, the primary electronic influence on the furan ring itself comes from the directly attached carboxylate group.

Advanced Analytical Characterization Techniques for Furan 3 Carboxylate Derivatives

Spectroscopic Characterization Methodologies

Spectroscopy is fundamental to the molecular-level investigation of furan (B31954) esters, offering detailed insights into their atomic composition and bonding arrangements.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 3-Methylphenethyl furan-3-carboxylate. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed molecular map can be constructed.

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, specific chemical shifts (δ) are predicted based on the electronic effects of the furan ring, the ester linkage, and the aromatic phenethyl group. The furan ring protons are typically observed in the aromatic region, with distinct signals for the protons at the C2, C4, and C5 positions. globalresearchonline.nettuiasi.ro The protons of the 3-methylphenethyl group would show characteristic patterns for the aromatic ring, the methylene (B1212753) (-CH₂-) groups, and the terminal methyl (-CH₃) group. nist.govorganicchemistrydata.org

¹³C NMR Spectroscopy: Carbon-13 NMR complements the proton data by providing a signal for each unique carbon atom in the molecule. researchgate.netresearchgate.net The spectrum would clearly show the carbonyl carbon of the ester group at a characteristic downfield shift, typically in the range of 160-170 ppm. rsc.orgrsc.org The sp²-hybridized carbons of the furan and phenyl rings would appear in the 110-160 ppm region, while the sp³-hybridized carbons of the ethyl and methyl groups would be found at upfield shifts. nih.govresearchgate.net

Conformational Analysis: Beyond simple structural identification, NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the molecule's three-dimensional conformation in solution. By measuring through-space interactions between protons, it is possible to deduce the preferred spatial arrangement of the phenethyl group relative to the furan ring. nih.gov

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Furan H-2 | ~8.0 | s (singlet) |

| Furan H-5 | ~7.4 | t (triplet) |

| Furan H-4 | ~6.7 | dd (doublet of doublets) |

| Aromatic (Phenyl) H | 7.1 - 7.3 | m (multiplet) |

| Ester -OCH₂- | ~4.4 | t (triplet) |

| Benzylic -CH₂- | ~3.0 | t (triplet) |

| Methyl -CH₃ | ~2.3 | s (singlet) |

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ester C=O | 163 - 165 |

| Furan C-2 | 147 - 149 |

| Furan C-5 | 143 - 145 |

| Aromatic (Phenyl) C | 126 - 140 |

| Furan C-3 | 118 - 120 |

| Furan C-4 | 108 - 110 |

| Ester -OCH₂- | 65 - 67 |

| Benzylic -CH₂- | 35 - 37 |

| Methyl -CH₃ | 20 - 22 |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. It is an excellent technique for identifying the functional groups present in a compound. vscht.cz For this compound, the IR spectrum would exhibit several characteristic absorption bands confirming its structure.

The most prominent feature would be a strong, sharp absorption band for the ester carbonyl (C=O) stretch, typically appearing in the range of 1715-1735 cm⁻¹. pressbooks.publibretexts.orglibretexts.org The presence of conjugation with the furan ring may shift this peak to the lower end of the range. Additionally, two distinct C-O stretching vibrations characteristic of an ester would be visible in the 1000-1300 cm⁻¹ region. nih.govutexas.edu Vibrations associated with the furan ring, including C=C and C-H stretching and bending, would also be present. globalresearchonline.netnih.gov The aromatic C-H stretching of the phenyl group would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethyl and methyl groups would be just below 3000 cm⁻¹. pressbooks.pub

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (sp²) | Aromatic (Phenyl) & Furan | 3050 - 3150 | Medium |

| C-H Stretch (sp³) | Alkyl (-CH₂, -CH₃) | 2850 - 3000 | Medium |

| C=O Stretch | Ester | 1715 - 1735 | Strong |

| C=C Stretch | Aromatic & Furan | 1500 - 1650 | Medium-Weak |

| C-O Stretch | Ester (Asymmetric) | 1250 - 1300 | Strong |

| C-O Stretch | Ester (Symmetric) | 1000 - 1150 | Strong |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization. rsc.org

For this compound (C₁₄H₁₄O₃), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (230.26 g/mol ). Under electron ionization (EI), the molecule would fragment in predictable ways. libretexts.org Key fragmentation pathways for esters include cleavage at the C-O and O-alkyl bonds. Expected fragments would include the 3-methylphenethyl cation and the furan-3-carbonyl cation. The phenethyl moiety is also prone to benzylic cleavage and rearrangement to form the highly stable tropylium (B1234903) ion (m/z 91). nist.govacs.org

Expected Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment Identity | Formula |

|---|---|---|

| 230 | Molecular Ion [M]⁺ | [C₁₄H₁₄O₃]⁺ |

| 119 | 3-Methylphenethyl Cation | [C₉H₁₁]⁺ |

| 111 | Furan-3-carbonyl Cation | [C₅H₃O₂]⁺ |

| 105 | Loss of 3-Methylphenethyl radical | [C₈H₉]⁺ |

| 91 | Tropylium Ion (from rearrangement of phenethyl fragment) | [C₇H₇]⁺ |

Chromatographic Separation and Detection Methods

Chromatography is essential for separating the target compound from complex mixtures, such as reaction products or natural extracts, and for assessing its purity. When coupled with mass spectrometry, it becomes a definitive tool for identification and quantification.

Gas chromatography-mass spectrometry (GC/MS) is the method of choice for analyzing volatile and thermally stable compounds like many furan esters. nih.govmdpi.com In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a long capillary column (e.g., HP-5MS or DB-WAX). restek.comnih.govmdpi.com After separation, the components enter the mass spectrometer for detection and identification.

The retention time—the time it takes for a compound to travel through the column—is a characteristic property. For more reliable identification across different instruments and conditions, the retention time is often converted to a Kovats Retention Index (RI) by running a series of n-alkane standards. researchgate.netnist.gov This index is a crucial parameter for distinguishing between isomers that may have very similar mass spectra. pherobase.com The analysis of this compound by GC/MS would yield both its retention index on a specific column and its mass spectrum, providing two independent points of confirmation. thermofisher.comuzh.ch

For compounds that are non-volatile, thermally unstable, or of higher polarity, liquid chromatography-mass spectrometry (LC/MS) is the preferred technique. qub.ac.uk Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution and faster analysis times compared to traditional HPLC. nih.govnih.govresearchgate.net

In this method, separation occurs in the liquid phase on a packed column (e.g., a C18 reverse-phase column). sielc.comnih.gov The eluent from the column is then introduced into the mass spectrometer via an interface, most commonly an Electrospray Ionization (ESI) source, which is a soft ionization technique that typically keeps the molecular ion intact. nih.gov Tandem mass spectrometry (MS/MS) can be used for further structural confirmation by selecting the molecular ion, fragmenting it, and analyzing the resulting daughter ions. nih.govresearchgate.net This method is particularly valuable for analyzing metabolites of furan compounds in biological matrices or for separating complex mixtures of furan-containing products that may not be suitable for GC. nih.govnih.gov

Advanced Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product with properties more suitable for a given analytical technique. For furan-3-carboxylate derivatives and their precursors, such as furan-3-carboxylic acid, derivatization can significantly enhance sensitivity and selectivity in both mass spectrometry and chromatography.

Charge-reversal, or charge-tagging, derivatization is a powerful strategy in mass spectrometry (MS) to improve the ionization efficiency and control the fragmentation of analytes. While direct application on the ester this compound is less common, the principle is highly relevant for its precursor, furan-3-carboxylic acid. The technique involves attaching a pre-charged functional group to the neutral analyte molecule.

For a carboxylic acid, a derivatizing agent containing a quaternary ammonium (B1175870) or phosphonium (B103445) group can be used. This introduces a fixed positive charge, which is beneficial for several reasons:

Enhanced Ionization: It ensures the molecule is readily ionized, particularly in electrospray ionization (ESI-MS), leading to a stronger signal and lower detection limits.

Directed Fragmentation: The fixed charge site can direct fragmentation patterns in tandem mass spectrometry (MS/MS), leading to more predictable and structurally informative fragment ions.

Improved Chromatography: The modification in polarity can also improve separation in liquid chromatography.

A common approach for carboxylic acids involves using reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH), which, after reaction, can be readily protonated to carry a positive charge, enhancing detection in LC-MS/MS. nih.gov This method has been successfully used for quantifying short-chain carboxylic acids in complex biological matrices, demonstrating clear separation and high sensitivity. nih.gov The principles of charge derivatization have been extensively reviewed for other classes of molecules like peptides, highlighting the versatility of this approach. nih.gov

The primary goal of derivatization for chromatography is to alter the analyte's physicochemical properties—such as volatility and polarity—to improve its separation from other components in a mixture and its interaction with the stationary phase of the chromatographic column.

Gas Chromatography (GC): For GC analysis, analytes must be volatile and thermally stable. Furan-3-carboxylic acid, a potential precursor or impurity, is non-volatile due to its polar carboxylic acid group. Derivatization is therefore essential. Converting the carboxylic acid to a more volatile ester (e.g., a methyl ester) or a silyl (B83357) ester (discussed in 4.3.3) significantly improves its amenability to GC analysis.

Liquid Chromatography (LC): In LC, derivatization can be used to fine-tune the polarity of an analyte for better retention and resolution on a specific column. For instance, derivatizing a polar analyte to make it more non-polar can improve its retention on a reversed-phase column. The use of 3-nitrophenylhydrazine for short-chain carboxylic acids serves as an excellent example, where the resulting hydrazones show improved separation on a Charge Surface Hybrid (CSH) reversed-phase column. nih.gov This strategy allows for the effective separation of structurally similar acids. nih.gov

Silylation is a widely used derivatization technique, especially for gas chromatography. It involves replacing an active hydrogen in a polar functional group (like -OH, -COOH, -NH2) with a silyl group, most commonly the trimethylsilyl (B98337) (TMS) group. For the analysis of furan-3-carboxylic acid, trimethylsilylation is a crucial step to enable GC-MS analysis.

The reaction converts the polar, non-volatile carboxylic acid into a thermally stable and volatile TMS ester. This transformation allows the compound to be vaporized without decomposition in the hot GC inlet and to travel through the analytical column.

Common silylating reagents include:

N,O-Bis(trimethylsilyl)acetamide (BSA): A powerful and widely used reagent for derivatizing carboxylic acids, alcohols, and amines. gcms.cz

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): More volatile than BSA, with byproducts that are also highly volatile, making it ideal for trace analysis as it results in cleaner chromatograms.

N-Trimethylsilylimidazole (TMSI): A very strong silylating agent, particularly effective for hydroxyl groups.

The derivatization process typically involves heating the sample with the silylating reagent in a suitable solvent, such as pyridine (B92270) or acetonitrile, to ensure the reaction goes to completion.

Table 1: Common Silylation Reagents for GC Analysis

| Reagent Name | Abbreviation | Target Functional Groups | Key Characteristics |

|---|---|---|---|

| N,O-Bis(trimethylsilyl)acetamide | BSA | -COOH, -OH, -NH, -SH | Highly reactive; widely applicable for acids, phenols, and amines. gcms.cz |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -COOH, -OH, -NH, -SH | Byproducts are very volatile, leading to cleaner chromatograms than BSA. |

| N-Trimethylsilylimidazole | TMSI or SIM | -OH | Extremely reactive towards hydroxyl groups; one of the most powerful silyl donors. |

| Trimethylchlorosilane | TMCS | Catalyst | Often used as a catalyst in combination with other reagents like BSA or BSTFA to increase their reactivity. |

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, defining the molecule's conformation.

For a compound like this compound, obtaining a suitable single crystal would allow for the elucidation of key structural features:

Molecular Conformation: The analysis would reveal the exact spatial orientation of the 3-methylphenethyl group relative to the furan-3-carboxylate moiety. This includes the planarity of the furan ring and the conformation of the ester linkage.

Bond Parameters: Precise measurements of all bond lengths and angles would be obtained. For instance, the C-O and C=O bond lengths within the ester group and the bond lengths within the aromatic furan ring can be compared to theoretical values to understand electron distribution. researchgate.net The furan ring itself is a conjugated system where one of the oxygen's lone pairs participates in the π-system, influencing its geometry. wikipedia.org

Intermolecular Interactions: XRD analysis also maps out how molecules are packed in the crystal lattice, revealing any significant intermolecular forces such as hydrogen bonds, van der Waals forces, or π-π stacking interactions that dictate the crystal's properties.

While a crystal structure for the specific title compound is not publicly available, studies on related furan derivatives, such as N-(diethylcarbamothioyl)furan-2-carboxamide, demonstrate the power of XRD. In that case, the analysis confirmed the planarity of the furan ring and its coplanarity with the attached side chain, which was facilitated by an intramolecular hydrogen bond. researchgate.net Such insights are crucial for understanding structure-property relationships.

Table 2: Structural Parameters Determined by X-ray Diffraction

| Parameter | Description | Example for a Furan-3-carboxylate Structure |

|---|---|---|

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | Determining the C=C and C-O bond lengths within the furan ring to assess its aromatic character. |

| Bond Angles | The angle formed between three connected atoms. | Measuring the C-O-C angle of the ester linkage to understand steric strain. |

| Torsional Angles | The angle between the planes defined by two sets of three connected atoms, describing the rotation around a central bond. | Defining the rotation around the C-O bond connecting the phenethyl group to the carboxylate, which determines the overall molecular shape. |

| Unit Cell Dimensions | The parameters (lengths a, b, c and angles α, β, γ) that define the repeating unit of the crystal lattice. | Provides fundamental information about the crystal system and packing. |

| Intramolecular Interactions | Non-covalent interactions within the same molecule. | Identification of potential weak hydrogen bonds that stabilize a particular conformation. researchgate.net |

| Intermolecular Packing | The arrangement of molecules relative to each other in the crystal. | Analysis of how molecules stack, which can involve π-stacking between furan or phenyl rings. |

Computational Chemistry Applications in the Study of Furan 3 Carboxylate Esters

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

For a molecule like 3-Methylphenethyl furan-3-carboxylate, DFT optimization would reveal the most stable three-dimensional arrangement of the atoms. This includes the planarity of the furan (B31954) ring, the orientation of the carboxylate group relative to the ring, and the conformational preferences of the 3-methylphenethyl side chain. These geometric parameters are crucial for understanding the molecule's interactions with other molecules and its physical properties.

Table 1: Illustrative DFT-Calculated Geometric Parameters for Furan Derivatives

| Parameter | Furan scielo.org.mx | Methyl 2-oxo-1,2-dihydrofuro[3,4-d] pyrimidine-3(4H)carboxylate scielo.org.mx |

| Bond Lengths (Å) | ||

| C=C | 1.361 | C2=C3: 1.37 |

| C-O | 1.362 | C2-O1: 1.38 |

| C-C | 1.431 | C2-C6: 1.51 |

| Bond Angles (°) ** | ||

| C-O-C | 106.6 | C2-O1-C5: 108.0 |

| O-C=C | 110.6 | O1-C2-C3: 109.0 |

| Dihedral Angles (°) ** | ||

| - | C6-C2-C3-N9: 1.1 | - |

| Note: This table presents representative data for related furan structures to illustrate the outputs of DFT calculations. Data for this compound is not available. |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netrsc.org The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.govmdpi.com A smaller gap suggests higher reactivity.

In the context of this compound, FMO analysis would map the distribution of these orbitals. The HOMO is expected to be localized primarily on the electron-rich furan ring, while the LUMO would likely be centered on the carboxylate group and the furan ring. scielo.org.mx The 3-methylphenethyl group would influence the energies of these orbitals. The methyl group, being electron-donating, could raise the HOMO energy, while the phenyl group's electronic effects would also play a role.

Table 2: Illustrative FMO Energies and HOMO-LUMO Gaps for Furan and Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) | Source |

| Furan | -6.4 | 1.9 | 8.3 | scielo.org.mx |

| N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine | -5.212 | -2.047 | 3.165 | nih.gov |

| 2-methylthio-triazoloquinazoline | -6.5 | -2.1 | 4.4 | researchgate.net |

| Note: This table provides examples of FMO data from computational studies on various organic molecules to demonstrate the principles of FMO analysis. |

Molecular Electrostatic Potential (MESP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. nih.gov It provides a clear picture of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net Red-colored areas on an MESP map indicate negative potential (electron-rich), while blue areas signify positive potential (electron-poor).

For this compound, an MESP map would show the most negative potential around the oxygen atoms of the carboxylate group, making them likely sites for electrophilic attack. The furan ring's oxygen atom would also exhibit negative potential. researchgate.net Conversely, the hydrogen atoms of the furan ring and the phenethyl group would show positive potential. This information is invaluable for predicting how the molecule will interact with other species, including in biological systems or during chemical reactions.

Mechanistic Computational Studies

Computational chemistry is a powerful tool for elucidating reaction mechanisms, providing insights into the energetic and structural changes that occur as reactants are converted to products.

By mapping the potential energy surface of a reaction, computational methods can identify transition states, which are the highest energy points along the reaction coordinate. Characterizing the geometry and energy of these transition states is crucial for understanding the reaction's feasibility and kinetics. For reactions involving furan-3-carboxylate esters, such as their synthesis or hydrolysis, computational studies can model the step-by-step process, revealing the structures of intermediates and transition states. nih.gov This allows for a detailed understanding of the reaction mechanism, which can be used to optimize reaction conditions.

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, play a critical role in determining the structure and properties of molecules. nih.govresearchgate.net Computational methods can be used to calculate the strength of these interactions. In this compound, the phenyl group of the phenethyl moiety can engage in π-π stacking interactions with other aromatic systems. Furthermore, the oxygen atoms of the ester can act as hydrogen bond acceptors. Calculating the interaction energies of these non-covalent bonds helps to understand the molecule's aggregation behavior and its binding to other molecules. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation.

Conformational analysis involves systematically exploring the different spatial arrangements of a molecule's atoms to identify the low-energy, stable conformers. For the 3-methylphenethyl group, rotation around the various single bonds can lead to numerous conformations. Computational methods can calculate the relative energies of these conformers, predicting the most populated states. mdpi.com

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time. By simulating the movements of atoms and molecules according to the laws of classical mechanics, MD can explore the conformational landscape and predict how the molecule will behave in different environments, such as in solution or in a biological system. For this compound, MD simulations could reveal how the molecule's conformation changes over time and how it interacts with solvent molecules or a target protein.

Advanced Quantum Chemical Topology Methods

Advanced quantum chemical topology methods analyze scalar fields, such as the electron density, that are derived from quantum mechanical calculations. These analyses are not dependent on the specific theoretical model used to generate the wavefunction, making them broadly applicable. By examining the topology of the electron density, one can partition a molecule into atomic basins and characterize the nature of the chemical interactions between them. amercrystalassn.orggla.ac.uk

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method that analyzes the topology of the electron density (ρ(r)) to define atomic interactions. amercrystalassn.org This approach is founded on the principle that the gradient of the electron density reveals critical points that characterize the structure of a molecule. nih.gov There are four main types of critical points, with bond critical points (BCPs) being of particular interest for chemical bonding. nih.gov A BCP is a point of minimum electron density along the path between two interacting atoms, known as the bond path. The properties of the electron density at these BCPs provide quantitative information about the nature and strength of the interaction. researchgate.net

For a molecule like this compound, QTAIM analysis can be used to characterize every bond, from strong covalent bonds within the furan ring and the phenethyl group to weaker non-covalent interactions that might stabilize certain conformations. The analysis focuses on several key parameters at the BCP:

Electron Density (ρ(r)) : The magnitude of ρ(r) at the BCP correlates with the bond order. Higher values indicate stronger, shared-electron (covalent) interactions, while lower values are characteristic of closed-shell (ionic, van der Waals, or hydrogen bond) interactions.

Laplacian of the Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates whether the electron density is locally concentrated (∇²ρ(r) < 0) or depleted (∇²ρ(r) > 0). Negative values are typical for covalent bonds, where electrons are shared and accumulate in the internuclear region. Positive values are found in closed-shell interactions, where electrons are concentrated in the basins of the individual atoms. gla.ac.uk

Total Electron Energy Density (H(r)) : The sign of the total energy density, which is the sum of the kinetic energy density (G(r)) and the potential energy density (V(r)), also helps to classify the interaction. A negative H(r) suggests a significant sharing of electrons, characteristic of covalent character.

In a hypothetical QTAIM analysis of this compound, one would expect to find BCPs for all covalent bonds as well as for any significant intramolecular non-covalent interactions. For instance, an interaction between a hydrogen atom on the phenethyl chain and the oxygen of the furan ring could be identified and characterized.

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Interaction Type |

|---|---|---|---|---|

| C=O (carbonyl) | 0.350 | -0.450 | -0.400 | Covalent |

| C-O (ester) | 0.250 | -0.150 | -0.200 | Covalent |

| C-C (furan ring) | 0.300 | -0.700 | -0.300 | Covalent |

| C-H···O (intramolecular) | 0.015 | 0.050 | 0.001 | Hydrogen Bond |

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions (NCIs) in molecular systems. chemrxiv.orgnih.gov This method plots the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian. The resulting plot reveals regions of a molecule where different types of non-covalent interactions occur.

These interactions are typically visualized as isosurfaces in three-dimensional space, with the color of the surface indicating the nature of the interaction:

Blue Isosurfaces : Indicate strong, attractive interactions, such as hydrogen bonds.

Green Isosurfaces : Represent weak, delocalized van der Waals interactions.

Red Isosurfaces : Signify repulsive steric clashes between atoms.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a set of localized, chemically intuitive bonding orbitals, lone pairs, and anti-bonding orbitals. wisc.edu This method provides a framework for understanding chemical bonding in terms of Lewis structures and allows for the quantitative analysis of electron delocalization and hyperconjugative interactions.

A key feature of NBO analysis is the second-order perturbation theory analysis of the Fock matrix. This analysis estimates the stabilization energy (E⁽²⁾) associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. malayajournal.org A larger E⁽²⁾ value indicates a stronger interaction and greater stabilization of the molecule.

In the context of this compound, NBO analysis could elucidate several important electronic features:

Hyperconjugation : It can quantify the delocalization of electron density from the lone pairs of the furan ring's oxygen atom into the anti-bonding orbitals of adjacent C-C bonds, which contributes to the aromaticity and stability of the furan ring.

Conjugation : The analysis can describe the π-conjugation system extending from the furan ring to the carboxylate group, detailing the interactions between the π orbitals of the ring and the C=O double bond.

Intramolecular Interactions : NBO analysis can identify donor-acceptor interactions between the phenethyl substituent and the furan-3-carboxylate core, revealing how the two parts of the molecule electronically influence each other. For example, it could quantify the stabilization energy from an interaction between a π orbital of the phenyl ring and a π* anti-bonding orbital of the furan ring.

| Donor NBO (i) | Acceptor NBO (j) | E⁽²⁾ (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) O (furan) | π(C-C) (furan) | 25.5 | Lone Pair Delocalization |

| π(C=C) (furan) | π(C=O) (carbonyl) | 18.2 | π-Conjugation |

| π(C=C) (phenyl) | σ(C-H) (phenethyl) | 2.1 | Hyperconjugation |

| σ(C-H) (phenethyl) | π(C=C) (furan) | 0.8 | Weak Delocalization |

Potential Applications of Furan 3 Carboxylate Esters in Materials Science and Organic Synthesis

Building Blocks in Complex Organic Synthesis

The synthesis of furan-3-carboxylic acid and its derivatives has been a subject of interest due to their role as precursors in creating more complex chemical structures. researchgate.net Historically, synthesizing 3-substituted furans has been challenging because the second position on the furan (B31954) ring is more reactive. google.com However, various methods have been developed to produce furan-3-carboxylates, which serve as crucial starting materials. google.comgoogle.com For instance, a palladium-catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives provides an efficient, one-step method to produce these esters in high yields. acs.orgacs.orgnih.gov

Table 1: Physicochemical Properties of Methyl furan-3-carboxylate As a representative example of a simple furan-3-carboxylate ester, the properties of Methyl furan-3-carboxylate are listed below.

| Property | Value | Source |

| Molecular Formula | C₆H₆O₃ | nih.govepa.gov |

| Molar Mass | 126.11 g/mol | nih.gov |

| Boiling Point | 64°C at 4 mmHg | |

| Flash Point | 58.6°C | |

| Density | 1.17 g/cm³ | |

| Refractive Index | 1.4670 to 1.4700 | |

| CAS Number | 13129-23-2 | epa.govchemsrc.comsigmaaldrich.com |

Furan-3-carboxylate esters are valuable precursors for synthesizing complex polycyclic and heterocyclic systems. The furan moiety can participate in various cycloaddition reactions, serving as a diene to construct six-membered rings. The ester group allows for a wide range of chemical transformations, including reduction, hydrolysis, and amidation, which are key steps in building elaborate molecular frameworks. researchgate.net Research has demonstrated that substituted furan-3-carboxylates can be formed from acyclic compounds, providing pathways to novel heterocyclic structures. researchgate.net These furan derivatives are foundational for creating alkaloids and other complex natural product analogs. rsc.org

In synthetic chemistry, a synthon represents a conceptual unit within a molecule that aids in the planning of a synthesis. Furan-3-carboxylate esters function as versatile synthons. The furan ring itself is a key structural motif in many biologically active compounds. researchgate.net By modifying the ester group and substituting the furan ring, chemists can design and construct novel molecular architectures with specific functionalities. For example, a convenient synthesis of furan-3-carboxylic acid derivatives has been developed from 4-trichloroacetyl-2,3-dihydrofuran, which involves the nucleophilic displacement of a trichloromethyl group, showcasing the adaptability of these compounds in creating diverse amides and esters. researchgate.net

Applications in Polymer Chemistry and Materials Science

The shift towards a bio-based economy has placed a spotlight on furan derivatives as sustainable alternatives to petroleum-based chemicals. rsc.org Furan-based monomers, particularly those derived from biomass, are at the forefront of developing next-generation polymers and materials. acs.org

Plasticizers are additives that increase the flexibility and durability of materials, most notably polymers like poly(vinyl chloride) (PVC). For decades, phthalates have dominated the market, but concerns over their environmental and health impacts have driven the search for alternatives. Furan-based esters have emerged as a promising class of bio-based plasticizers. europeanplasticisers.eu

Esters of furan dicarboxylic acids, which can be synthesized from marine biomass-derived galactaric acid, have shown performance comparable to conventional phthalate (B1215562) plasticizers. acs.orgnih.govnih.gov These furanic diesters demonstrate good miscibility with PVC, forming homogeneous films and effectively lowering the glass transition temperature of the polymer. europeanplasticisers.euresearchgate.net A key advantage is that the oxygen atom within the furan ring appears to enhance polarization, which may help reduce the leaching of the plasticizer from the polymer matrix. acs.orgnih.govresearchgate.net

Table 2: Research Findings on Furan-Based Plasticizers for PVC

| Furan-based Plasticizer Class | Source Material | Key Findings | Citations |

| Furan Dicarboxylic Acid Esters (DAFs) | Marine Biomass (Galactaric Acid) | Competitive plasticization efficiency compared to DOP; homogeneous film formation with PVC. | acs.orgnih.govnih.govresearchgate.net |

| Furanic Diesters | 5-HMF and FDCA (Biomass Intermediates) | Lowers PVC glass transition temperature; thermal stability comparable to phthalates; good foaming behavior. | europeanplasticisers.eu |

| Erucic Acid Methyl Ester Derivatives | Erucic Acid (Fatty Acid) | Functions similarly to conventional plasticizers; shifts glass transition temperature to lower values. | researchgate.net |

Furan-based compounds are pivotal monomers for creating sustainable and biodegradable polymers. 2,5-Furandicarboxylic acid (FDCA), often called a "sleeping giant" of renewable chemistry, is a key building block for producing bio-based polyesters known as furanoates, such as poly(ethylene furanoate) (PEF). rsc.orgmdpi.com These polymers are positioned as sustainable alternatives to petroleum-derived plastics like poly(ethylene terephthalate) (PET). mdpi.com

The synthesis of these polymers often involves the ester form of FDCA, such as dimethyl 2,5-furandicarboxylate (DMFD), due to its better solubility and reactivity in polymerization processes. acs.orgnih.gov Enzymatic polymerization is also being explored as a green chemistry approach to synthesize furan-based polyesters and copolyesters, offering an energy-efficient route without toxic byproducts. acs.orgnih.gov The resulting furan-based polymers exhibit excellent properties, including enhanced gas barrier characteristics, making them suitable for applications like food packaging. rsc.org

The unique electronic properties of the furan ring make it an attractive component for advanced materials in electronics and optoelectronics. Furan's heteroaromatic structure can be integrated into conjugated polymer systems used in organic photovoltaic devices and organic light-emitting transistors. researchgate.netgithub.io

While thiophene-based materials are more common, furan-based analogs are gaining interest. The substitution of thiophene (B33073) with furan in a conjugated system can alter the material's optoelectronic properties. Furan is more electronegative and its smaller atomic size can lead to smaller torsional angles in the polymer backbone, affecting molecular planarity. github.io This structural modification can influence charge mobility and photoluminescence efficiency. github.io Research on donor-acceptor conjugated polymers incorporating furan moieties shows they possess optical band-gaps and energy levels suitable for photovoltaic applications. researchgate.net

Sustainable Synthetic Dyes

Furan derivatives are recognized as valuable intermediates for the creation of dyes and pigments. nih.gov The pursuit of sustainability in the dye industry, which is known for producing significant waste from petrochemical sources, has intensified interest in synthetic dyes derived from biomass. nih.gov Biobased furans can be transformed into compounds with strong chromophores, which are responsible for the color of the dye, offering bright colors in the yellow to red portion of the visible spectrum. nih.gov

The ability of furan and similar heterocyclic compounds to act as chromophores—the light-absorbing parts of a molecule—is rooted in their conjugated systems of alternating single and double bonds. wikipedia.org This conjugation allows for the absorption of light in the visible spectrum, which is the fundamental principle of color in dyes. By chemically modifying furan structures, such as through the creation of azo dyes or other complex aromatic systems, it is possible to tune the light-absorbing properties and create a range of colors. nih.govnih.gov The synthesis of dyes from bio-derived furans, such as those obtained from agricultural waste like sugarcane bagasse, represents a more sustainable approach compared to traditional methods. nih.gov This strategy aims to combine the cost-effectiveness and high performance of synthetic dyes with the environmental benefits of using renewable starting materials.

Role in Natural Product Synthesis and Analog Development

The furan-3-carboxylate framework is a recurring structural element in a wide array of naturally occurring compounds, many of which exhibit interesting biological activities. researchgate.net This makes furan-3-carboxylate esters and their parent acids important synthons for the total synthesis of these complex molecules and for the development of novel analogs with potentially enhanced or modified properties.

The furan moiety itself is a versatile building block, and its transformations under oxidative conditions are a key strategy in the synthesis of complex natural products. researchgate.net The ability of the furan ring to undergo reactions that break its aromaticity allows it to be converted into other important structural motifs under relatively mild conditions.

Several natural products are built upon the furan-3-carboxylate framework. researchgate.net Examples include: